

Iniparib Metabolite Profile and Key Characteristics

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Compound Focus: Iniparib

CAS No.: 160003-66-7

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The table below summarizes the core characteristics, metabolite profile, and pharmacokinetic data for **iniparib**.

Characteristic	Description / Value	Context / Comparative Note
Parent Drug	Iniparib (4-iodo-3-nitrobenzamide)	A prodrug; highly lipophilic [1] [2].

| **Key Metabolites** | • **C-nitroso intermediate** (active form) • **INBA** (4-iodo-3-nitrosobenzamide) • **IABM** (4-iodo-3-aminobenzamide) • **IABA** (4-iodo-3-aminobenzoic acid) [1] [2]. | Metabolites are formed via a detoxification pathway [1]. | | **Plasma Half-Life (Parent)** | Rapid: <10 to 20 minutes [1] [2]. | Much faster than its metabolites. | | **Plasma Half-Life (Metabolites)** | Slower: 1–2 hours (IABM & IABA) [1] [2]. | | | **Tumor Penetration (Plasma:Tumor Ratio)** | • **Iniparib**: < 0.088 • **Metabolites**: < 1.7 [1] [2]. | Extremely low, indicating poor drug delivery to the tumor site. | | **Primary Excretion Routes** | Information not specific in search results | In contrast, approved PARP inhibitor **Niraparib** is excreted ~48% in urine and ~39% in feces [3]. |

Comparative Analysis: Iniparib vs. Bona Fide PARP Inhibitors

The critical distinction lies in **iniparib**'s mechanism of action compared to NAD⁺-competitive PARP inhibitors like olaparib and veliparib.

Feature	Iniparib	Bona Fide PARP Inhibitors (e.g., Olaparib, Veliparib)
Mechanism of Action	Non-selective, covalent modification of cysteine-containing proteins [4].	Competitive inhibition of the NAD ⁺ binding site on PARP enzymes [5] [4].
PARP Enzyme Inhibition	Does not directly inhibit PARP enzymatic or cellular activity at clinical doses [6] [4].	Potent inhibition of PARP enzymatic activity, leading to DNA damage repair defects [5] [4].
Synthetic Lethality in BRCA-deficient cells	Inactive; no selective cell killing [4].	Highly active; robust, selective cell killing [4].
Chemopotentialiation	Does not potentiate temozolomide [4].	Strongly potentiates DNA-damaging agents like temozolomide [4].
Clinical Development Status	Stopped due to lack of efficacy in Phase III trials [1] [2].	Multiple agents (Olaparib, Rucaparib, Niraparib, Talazoparib) approved for clinical use [5].

Detailed Experimental Protocols from Key Studies

The following methodologies were used to generate the critical data on **iniparib**.

Canine Comparative Oncology Trial

This study was designed to answer specific questions about **iniparib**'s pharmacokinetics and biodistribution [1] [2].

- **Objective:** To determine plasma and tumor exposures of **iniparib** and its metabolites, and to define the therapeutic index [1].

- **Model:** Client-owned pet dogs with spontaneous cancers (melanoma, squamous cell carcinoma, soft tissue sarcoma) [1].
- **Dosing: Iniparib** was administered intravenously at doses ranging from 10–70 mg/kg, both alone and in combination with carboplatin chemotherapy [1].
- **Sample Collection:** Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure [1].
- **Analysis:** Samples were analyzed using mass spectrometry methods to determine the concentrations of **iniparib** and its metabolites [1].
- **Key Finding:** Clinically relevant concentrations of the parent drug and its metabolites were **not detectable** in canine tumor tissues at any dose studied [1] [2].

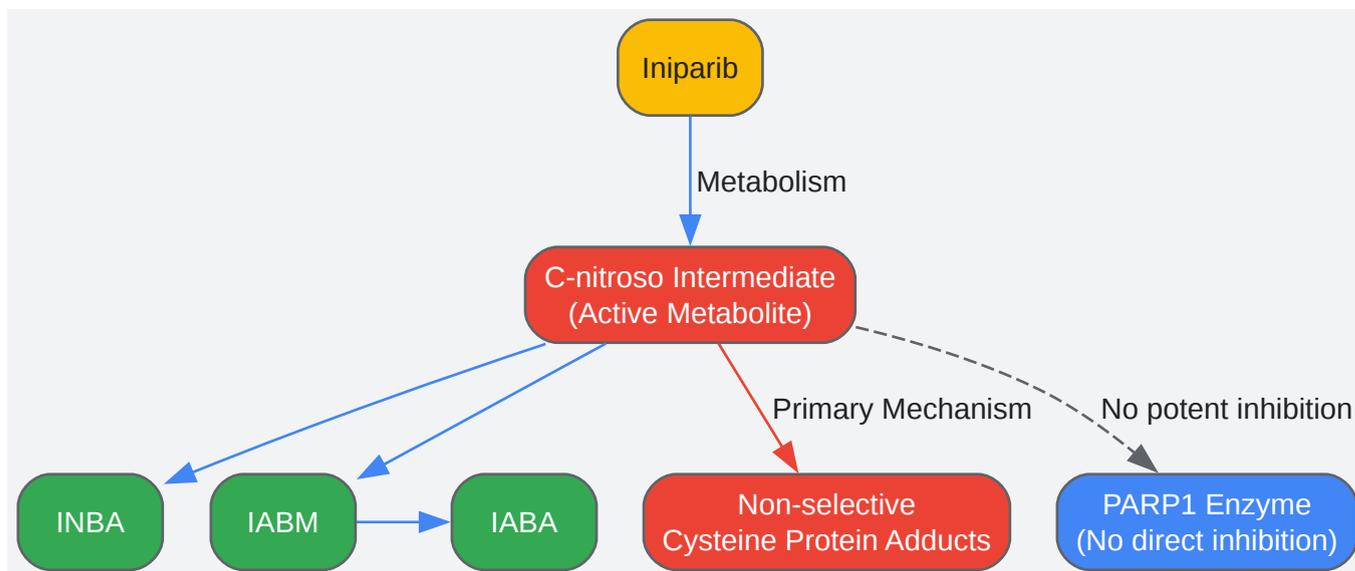
Mechanistic In Vitro Studies

These experiments clarified that **iniparib** is not a true PARP inhibitor [4].

- **Objective:** To compare the biologic activities of NAD⁺-competitive PARP inhibitors with **iniparib** and its C-nitroso metabolite [4].
- **Cellular Viability Assays:** Conducted in BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient cell lines. True PARP inhibitors showed selective killing of BRCA-deficient cells, while **iniparib** did not [4].
- **PARP Cellular Assay (PARylation):** Measured the ability of compounds to inhibit PARP activity in cells. NAD⁺-competitive inhibitors showed robust activity; **iniparib** and its metabolite did not [4].
- **Chemopotiation Assays:** Evaluated the combination of compounds with temozolomide. True PARP inhibitors strongly potentiated its effect; **iniparib** did not [4].
- **Protein Adduct Analysis:** Used mass spectrometry and ³H-labeling to monitor covalent modification of proteins. The nitroso metabolite of **iniparib** was found to form adducts nonspecifically with cysteine-containing proteins [4].

Visualizing Iniparib's Metabolic Pathway and Mechanism

The diagram below illustrates the metabolic activation of **iniparib** and its distinct mechanism compared to true PARP inhibitors.



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Key Insights for Researchers

- **The Canine Model is Valid for Human Translation:** The study in pet dogs was initiated because of strong similarities in **iniparib** metabolism between humans and dogs, and a lack of good mouse models [1] [2]. The failure to detect tumor concentrations in dogs accurately predicted the lack of efficacy in subsequent human trials.
- **Mechanism Matters for Clinical Trial Design:** **Iniparib** was initially mischaracterized as a PARP inhibitor. Its true, non-selective mechanism meant it was unlikely to exhibit the synthetic lethality seen with true PARP inhibitors in BRCA-mutant cancers [4]. This highlights the importance of rigorous mechanistic understanding before designing large-scale clinical trials.
- **Pharmacokinetic Exposure is Crucial:** The study demonstrates that even if a drug is well-tolerated, failure to achieve meaningful concentrations at the target site (the tumor) will result in clinical failure [1] [2].

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